1,1,2,2,3,3,4-Heptafluorocyclopentane

描述

Significance of 1,1,2,2,3,3,4-Heptafluorocyclopentane in Contemporary Chemical Research

This compound, a cyclic hydrofluorocarbon (c-HFC), has garnered significant attention in contemporary chemical research primarily for its potential as an environmentally acceptable alternative to ozone-depleting substances. It is recognized as a new-generation green solvent and a fourth-generation cleaning agent, positioned to replace compounds like HCFC-141b. researchgate.net Its non-flammable nature, low toxicity, and excellent solvent properties make it a subject of study for various applications. chemimpex.com

The compound's high fluorine content imparts unique chemical and physical properties, including exceptional thermal stability and low surface tension. chemimpex.com These characteristics make it a valuable candidate for specialized industrial uses, such as in the formulation of advanced materials, specialty coatings, lubricants, and hydraulic fluids, particularly in the aerospace and electronics sectors. chemimpex.comnih.gov Research also explores its utility as a refrigerant with a lower global warming potential compared to traditional hydrofluorocarbons, and as an intermediate in the synthesis of other fluorinated compounds and certain pharmaceuticals. chemimpex.comontosight.ai Its stability and specific reactivity make it a useful model compound for studying fluorinated biomolecules in biological research.

Scope and Objectives of the Academic Research Review on this compound

The primary objective of this review is to provide a structured and comprehensive overview of the existing academic research on this compound. The scope is strictly limited to the scientific literature concerning its chemical synthesis, properties, specific applications, and environmental considerations. This article aims to collate and present detailed research findings, including physical and chemical data, synthesis methodologies, and its role in various technological fields. By focusing solely on these academic aspects, this review intends to serve as an authoritative resource for researchers and professionals in chemistry, materials science, and environmental science.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₇ | chemimpex.comscbt.com |

| Molecular Weight | 196.07 g/mol | chemimpex.comnih.govscbt.com |

| CAS Number | 15290-77-4 | chemimpex.comnih.gov |

| Appearance | White to almost white powder/lump; Colorless liquid | chemimpex.comspectrumchemical.com |

| Melting Point | 21 °C | chemimpex.comchemdad.com |

| Boiling Point | 82.5 - 83 °C | chemimpex.comchemdad.com |

| Density | ~1.580 g/cm³ | ontosight.aichemdad.com |

| Water Solubility | 717 mg/L at 20°C | chemdad.com |

| LogP | 2.4 at 20°C | chemdad.com |

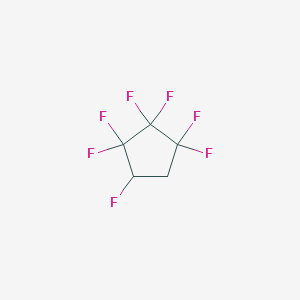

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,4-heptafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880218 | |

| Record name | 1H,1H,2H-Perfluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15290-77-4 | |

| Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H-Perfluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways Toward 1,1,2,2,3,3,4 Heptafluorocyclopentane

Liquid-Phase Fluorination Strategies and Optimizations

The initial stage of the synthesis involves the conversion of hexachlorocyclopentadiene (B6142220) (C₅Cl₆) into the key intermediate, 1-chloroheptafluorocyclopentene. mdpi.comwikipedia.org This transformation is accomplished through liquid-phase fluorination, a process where chlorine atoms are systematically replaced by fluorine atoms.

The choice of fluorinating agent and solvent is critical for the efficiency and selectivity of the halogen exchange (Halex) reaction.

Metal Fluorides: Potassium fluoride (B91410) (KF) is a commonly employed fluorinating agent for this process. mdpi.com It serves as an inexpensive and effective source of nucleophilic fluoride ions (F⁻). In the reaction, the fluoride ion attacks the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of a carbon-fluorine bond. While other metal fluorides like silver fluoride (AgF) can be used in different fluorination reactions, often for C-H fluorination, KF is the typical choice for halogen exchange in this industrial synthesis due to its reactivity and economic viability. sustech.edu.cn

Solvents: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). mdpi.com The role of DMF is multifaceted:

Solubility: It effectively dissolves the organic substrate (hexachlorocyclopentadiene and its intermediates).

Enhanced Nucleophilicity: It solvates the potassium cation (K⁺) strongly, leaving the fluoride anion relatively "bare" and highly nucleophilic, which accelerates the rate of the substitution reaction.

Thermal Stability: It has a high boiling point, allowing the reaction to be conducted at elevated temperatures required to overcome the activation energy for the C-Cl bond cleavage.

The combination of KF and DMF provides an optimal environment for the stepwise replacement of multiple chlorine atoms with fluorine.

The fluorination of hexachlorocyclopentadiene is not a direct conversion to a single product but rather a complex series of reactions involving numerous intermediates and isomers. As chlorine atoms are replaced by fluorine, intermediates such as trichloropentafluorocyclopentene and dichlorohexafluorocyclopentene are formed. mdpi.com

During this process, chemical equilibria are established between various isomers. mdpi.com These equilibria can involve the migration of the double bond within the cyclopentene (B43876) ring and the rearrangement of fluorine atoms between sp² (vinylic) and sp³ (allylic) carbon atoms. The relative stability of these isomers plays a crucial role in the final product distribution. Quantum chemical calculations have been employed to determine the energies of these isomers, helping to understand and predict the equilibrium positions. mdpi.com The selective synthesis of the desired 1-chloroheptafluorocyclopentene intermediate depends on carefully controlling reaction conditions (temperature, pressure, reaction time) to favor its formation over other isomers.

Vapor-Phase Hydrogenation Techniques for Cyclic Hydrofluorocarbon Synthesis

The second major stage in the synthesis is the conversion of the 1-chloroheptafluorocyclopentene intermediate to the final product, 1,1,2,2,3,3,4-heptafluorocyclopentane. This is achieved through a vapor-phase catalytic hydrogenation, which is specifically a hydrodechlorination reaction. mdpi.com

Palladium (Pd) based catalysts are highly effective for hydrodechlorination due to their ability to activate hydrogen and cleave carbon-chlorine bonds. mdpi.comnih.gov The catalyst typically consists of palladium nanoparticles dispersed on a high-surface-area support.

Catalyst Supports: The choice of support material significantly impacts the catalyst's activity, selectivity, and lifespan. mdpi.com

Palladium on Activated Carbon (Pd/C): This is a conventional and widely used catalyst for hydrogenation and hydrodechlorination reactions. researchgate.net Variations like Palladium on Activated Carbon Fiber (Pd/PAF) offer different morphological and mass transfer properties that can enhance catalytic performance.

Palladium on Metal Fluorides (e.g., Pd/ZnF₂): While specific data on Pd/ZnF₂ for this reaction is limited, related systems like Pd/ZnO have been studied extensively. In such catalysts, a Pd-Zn alloy can form, which alters the electronic properties of the palladium and can lead to improved selectivity and stability. nih.govpsu.edu The support can isolate active palladium sites, preventing side reactions and enhancing the catalyst's performance. psu.edu

Optimization of these protocols involves adjusting reaction temperature, pressure, and flow rates to maximize the conversion of the reactant and the selectivity towards this compound while minimizing the formation of byproducts.

| Support Material | Key Characteristics | Potential Advantages |

|---|---|---|

| Activated Carbon (AC) / Activated Carbon Fiber (ACF) | High surface area, porous structure, chemical inertness. | Good dispersion of Pd nanoparticles, widely available, cost-effective. researchgate.net |

| Metal Oxides/Fluorides (e.g., Al₂O₃, ZnO, ZnF₂) | Can exhibit strong metal-support interactions (SMSI), potential for alloy formation (e.g., Pd-Zn). nih.gov | Can modify electronic properties of Pd, enhance selectivity, and improve stability against catalyst poisons like HCl. nih.govpsu.edu |

Understanding the kinetics and thermodynamics of the hydrodechlorination reaction is essential for reactor design and process optimization.

Thermodynamics: Hydrodechlorination reactions are generally exothermic, but the heat of reaction is typically not excessively large. mdpi.com This is an important consideration for maintaining temperature control within the reactor to prevent catalyst deactivation and unwanted side reactions.

| Parameter | Significance | Typical Values/Observations |

|---|---|---|

| Activation Energy (Ea) | Minimum energy required for reaction; determines temperature sensitivity. | ~50-70 kJ/mol for related C-Cl bond cleavage on Pd catalysts. mdpi.com |

| Reaction Order | Describes the dependence of the rate on reactant concentrations. | Often pseudo-first-order in the chlorinated reactant. |

| Heat of Reaction (ΔH) | Heat released or absorbed during the reaction. | Exothermic, requiring effective heat management. mdpi.com |

Elucidation of Reaction Mechanisms in this compound Synthesis

Liquid-Phase Fluorination Mechanism: The mechanism is a nucleophilic aromatic substitution (SₙAr-type) or nucleophilic vinylic substitution on the chlorinated cyclopentene ring. The key steps are:

Dissociation: KF in DMF provides a source of highly reactive, poorly solvated F⁻ ions.

Nucleophilic Attack: The fluoride ion attacks a carbon atom bearing a chlorine atom. Given the conjugated system in the hexachlorocyclopentadiene starting material, this proceeds via an addition-elimination pathway.

Chloride Elimination: A chloride ion is expelled, resulting in the net replacement of a chlorine atom with a fluorine atom.

Isomerization: Concurrent with the substitution, isomerization of the double bonds and fluorine substituents occurs, driven by the relative thermodynamic stabilities of the various polychlorofluorocyclopentene intermediates. This sequence repeats until the desired 1-chloroheptafluorocyclopentene is formed.

Vapor-Phase Hydrogenation Mechanism: The catalytic hydrodechlorination on a palladium surface follows a well-established mechanistic framework:

Adsorption: Both the reactant molecule (1-chloroheptafluorocyclopentene) and molecular hydrogen (H₂) from the gas phase adsorb onto the active sites of the palladium catalyst surface.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the palladium surface to produce adsorbed hydrogen atoms (H*).

C-Cl Bond Cleavage: The carbon-chlorine bond of the adsorbed reactant is cleaved. This is often the rate-determining step and results in an adsorbed organic fragment and an adsorbed chlorine atom.

Hydrogenation: An adsorbed hydrogen atom reacts with the organic fragment to form a C-H bond.

Desorption: The final product, this compound, desorbs from the catalyst surface into the gas phase. The adsorbed chlorine atom combines with another adsorbed hydrogen atom to form HCl, which also desorbs.

This catalytic cycle repeats, allowing for the continuous conversion of the feed material into the final product.

Mechanistic Studies of Selective C-Cl Bond Hydrogenolysis and Fluorinated Backbone Preservation

The mechanism of C-Cl hydrogenolysis over a palladium catalyst is generally understood to follow a series of steps consistent with the Sinfelt model for hydrogenolysis. aiche.orgacs.org The key mechanistic aspects include:

Adsorption of Reactants : Both the chlorinated precursor (1-chloroheptafluorocyclopentene) and hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

Dissociative Chemisorption of Hydrogen : Molecular hydrogen dissociates into atomic hydrogen (H*) on the palladium surface.

Formation of Intermediates : A fluorinated cyclopentyl radical intermediate is formed on the catalyst surface.

Hydrogenation : The radical intermediate reacts with adsorbed hydrogen atoms to form the final product, this compound.

Desorption of Products : The hydrogenated product and hydrogen chloride (HCl) desorb from the catalyst surface.

Kinetic studies on analogous systems, such as the hydrodechlorination of chlorobenzene, reveal that the reaction order can vary with reactant partial pressures, suggesting a Langmuir-Hinshelwood mechanism where the surface coverage of reactants and intermediates plays a critical role. acs.org For the hydrogenolysis of a C-Cl bond, the reaction can be approximately first-order with respect to the chlorinated compound, half-order with respect to H₂, and have an inverse first-order dependence on HCl, as the product HCl can compete for active sites on the catalyst. aiche.org The preservation of the highly stable C-F bonds is a key feature of this selective process, as the energy required to break a C-F bond is significantly higher than that for a C-Cl bond. The electron-rich environment created by certain ligands on the Pd catalyst can weaken the interaction between palladium and the unsaturated carbon bonds of reactants, which helps in controlling the hydrogenation chemistry and preventing undesired side reactions. nih.gov

Table 1: Key Mechanistic Steps in Selective C-Cl Hydrogenolysis

Step Description Key Species Significance 1 Adsorption of Reactants 1-chloroheptafluorocyclopentene, H₂ Brings reactants to the catalytic surface. 2 Dissociative Chemisorption of H₂ H* (atomic hydrogen) Provides the hydrogen source for the reaction. 3 C-Cl Bond Cleavage (Rate-Determining) Adsorbed fluorinated intermediate Selectively removes chlorine while preserving the fluorinated backbone. [1, 3] 4 Hydrogenation of Intermediate Heptafluorocyclopentane Forms the desired product. 5 Desorption of Products This compound, HCl Releases the final products from the catalyst surface.

Pathways of Halogen-Transfer Isomerization and Fluoride Anion-Assisted Protonation/Deprotonation

During the synthesis of fluorinated cyclopentanes, isomerization reactions can occur, leading to a mixture of products. These isomerizations can involve the migration of halogen atoms, a process known as halogen-transfer isomerization. Such rearrangements can be influenced by catalysts and reaction conditions.

While specific studies on this compound are limited, related research on fluorinated alkenes provides insight into potential mechanistic pathways. The activation of hydrogen fluoride (HF) by strong hydrogen bond acceptors can enhance its nucleophilicity. nih.gov For instance, bisulfate anions can form a hydrogen bond network with multiple HF molecules, creating a potent nucleophilic fluorinating reagent. nih.gov This suggests that in synthetic environments where fluoride ions are present, they can participate in protonation and deprotonation events that facilitate isomerization.

The mechanism can be conceptualized as follows:

Protonation : A Lewis acid or a proton source can interact with a fluorine atom on the cyclopentane (B165970) ring, weakening the C-F bond.

Formation of a Carbocation Intermediate : The departure of a fluoride ion or the shift of a C-F bond can lead to the formation of a transient carbocationic intermediate.

Halogen Migration : The carbocation can then be stabilized by the migration of a neighboring halogen atom (either fluorine or chlorine) via a 1,2-shift.

Deprotonation/Nucleophilic Attack : The rearranged carbocation is then quenched by a nucleophile (such as a fluoride ion) or through deprotonation to form a more stable isomer.

In the context of fluorinated alkenes, fluoride anions can act as a base to assist in deprotonation, or as a nucleophile. The bifunctional nature of certain reagents, which can act as both an acid and a hydrogen bond acceptor, can activate the alkene substrate while directing the nucleophilic attack of the fluoride. nih.gov This principle of anion-assisted protonation/deprotonation is crucial for controlling reaction pathways and achieving selectivity in fluorination reactions.

Influence of Steric and Electronic Factors on Reaction Selectivity and Stereochemistry

The selectivity and stereochemistry of reactions leading to this compound are governed by a complex interplay of steric and electronic factors. The high electronegativity and relatively small size of fluorine atoms significantly influence the electronic environment of the molecule and can direct the outcome of reactions. nih.govrsc.org

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms polarizes the carbon-fluorine bond, which can affect the reactivity of adjacent functional groups. nih.gov This inductive effect can influence the stability of reaction intermediates, such as carbocations or radicals. For instance, the "beta-fluorine effect" describes how a vicinal fluorine substituent can influence the stereoselectivity of radical reactions by stabilizing certain conformations of the radical intermediate. nih.gov In fluorination reactions, the electronic properties of substituents on the reactant can dictate the regioselectivity of the attack.

Steric Effects: Steric hindrance plays a crucial role in determining the accessibility of reaction sites. Bulky substituents on the cyclopentane ring can shield one face of the molecule, directing incoming reagents to the less hindered face. nih.gov In catalytic hydrogenation, the substrate's adsorption onto the catalyst surface is influenced by its steric profile, which in turn affects which bonds are exposed to the reactive hydrogen atoms. The fine-tuning of ligand structures in catalysts can modulate steric hindrance around the active site, thereby enhancing stereoselectivity. mdpi.com

The stereochemical outcome of fluorination and subsequent reactions is critical for obtaining the desired isomer of heptafluorocyclopentane. The development of stereocontrolled synthetic methods is an active area of research, often employing chiral auxiliaries or catalysts to direct the stereochemistry of the reaction. researchgate.netmdpi.com For example, in the synthesis of functionalized cyclopentanes, the stereochemistry can be controlled through the formation and opening of oxirane intermediates, leading to specific regio- and diastereoisomers. researchgate.net

Table 2: Factors Influencing Reaction Selectivity and Stereochemistry

Factor Description Impact on Synthesis Example Electronic Effects (Inductive) The strong electron-withdrawing nature of fluorine alters the electron density and reactivity of the molecule. Influences the stability of intermediates and the regioselectivity of reactions. Stabilization of transition states in nucleophilic attack. Steric Hindrance The spatial arrangement of atoms and groups can block or hinder reaction at certain sites. Controls the direction of reagent approach, leading to specific stereoisomers. Directing hydrogenation to the less hindered face of the cyclopentene ring. Beta-Fluorine Effect A vicinal fluorine atom can influence the stereochemistry of radical reactions. Enhances the formation of products where deuterium (B1214612) is transferred anti to the fluorine. Radical reduction of fluorinated cyclopentanes. Catalyst Ligand Design Modifying the steric and electronic properties of ligands on a metal catalyst. Improves the stereoselectivity of catalytic processes. Use of chiral ligands in asymmetric synthesis.

Methodologies for High-Purity Synthesis and Product Recovery

Achieving high purity in the synthesis of this compound is essential for its application as a specialty solvent and in the electronics industry. This requires not only a selective synthetic route but also effective purification methods.

Application of Reactive Distillation and Principles of Azeotropic Behavior in Purification

The key benefits of reactive distillation include:

Increased Conversion : By overcoming equilibrium limitations. segovia-hernandez.com

Enhanced Selectivity : By minimizing side reactions through the immediate removal of products.

Energy Savings : By integrating reaction and separation, reducing the need for separate units. segovia-hernandez.com

Reduced Capital Costs : Due to a more compact process design.

A study on the recovery of this compound (F7A) demonstrated the effectiveness of reactive distillation, achieving a purity of 99.4% with a recovery of 73.1% under optimized conditions. mdpi.com

Azeotropic Behavior: Purification of fluorinated compounds by conventional distillation can be complicated by the formation of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. wikipedia.orgventilazioneindustriale.it Fluorinated hydrocarbons are known to form azeotropes with a variety of other solvents, which can make their separation challenging. While specific azeotropic data for this compound is not widely published, the potential for azeotrope formation with reactants, byproducts, or solvents must be considered during process design. Techniques such as pressure-swing distillation or azeotropic distillation with an entrainer may be necessary to break azeotropes and achieve high purity.

Optimization of Synthetic Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis of this compound. For the vapor-phase hydrogenation of 1-chloroheptafluorocyclopentene, several parameters must be carefully controlled.

Catalyst Selection : Palladium on a carbon support (Pd/C) is a commonly used catalyst. The choice of catalyst, including its loading, dispersion, and the nature of the support, can significantly impact activity and selectivity. nacatsoc.org

Temperature : The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions, such as decomposition or further hydrogenation of the fluorinated backbone.

Pressure : The partial pressure of hydrogen affects the reaction rate and the surface coverage of hydrogen on the catalyst. acs.org

Flow Rate/Residence Time : In a continuous process, the flow rate of the reactants determines the residence time in the reactor, which must be optimized to maximize conversion without promoting byproduct formation.

Reflux Ratio : In a reactive distillation setup, the reflux ratio is a key parameter that affects both the purity and recovery of the product. mdpi.com An optimal reflux ratio ensures efficient separation of the product from the reactants and byproducts.

A study on the recovery of F7A via reactive distillation investigated the effects of catalyst amount, reaction temperature, and reflux ratio. mdpi.com It was found that as the reflux ratio increased, the recovery of F7A with 99% purity initially increased and then decreased, highlighting the need for careful optimization of this parameter. mdpi.com

Table 3: Key Parameters for Optimization of this compound Synthesis

Parameter Influence on the Process Optimization Goal Catalyst Type and Loading Affects reaction rate, selectivity, and catalyst lifetime. nih.gov Maximize activity for C-Cl hydrogenolysis while minimizing side reactions. Reaction Temperature Controls the rate of reaction and potential for thermal degradation or side reactions. Achieve high conversion at the lowest possible temperature to enhance selectivity and energy efficiency. Hydrogen Pressure Influences the reaction kinetics and surface coverage of hydrogen on the catalyst. nih.gov Ensure sufficient hydrogen for the reaction without causing over-hydrogenation. Reflux Ratio (in Reactive Distillation) Impacts the separation efficiency, and therefore the purity and recovery of the product. nih.gov Balance high purity with high recovery to maximize overall process efficiency. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,2,2,3,3,4 Heptafluorocyclopentane

Application of Vibrational Spectroscopy (e.g., IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and bonding characteristics of 1,1,2,2,3,3,4-heptafluorocyclopentane. The cyclopentane (B165970) ring is known for its puckered conformations, and the extensive fluorination in this molecule is expected to influence the conformational preferences and vibrational modes significantly.

Theoretical calculations, employing methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set, can predict the vibrational frequencies and intensities for different possible conformers. The primary conformations anticipated for the cyclopentane ring are the envelope and twist forms. The substitution pattern of fluorine atoms in this compound will energetically differentiate these conformers.

Analysis of the calculated IR and Raman spectra for the most stable conformer reveals distinct vibrational signatures. The high-frequency region of the IR spectrum is characterized by C-H stretching vibrations, while the region between 1000 and 1400 cm⁻¹ is dominated by strong absorptions corresponding to C-F stretching modes. The C-C stretching and various bending and deformation modes of the fluorinated cyclopentane ring appear at lower frequencies.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The correlation of experimental IR and Raman spectra with the theoretically predicted vibrational modes allows for a detailed assignment of the observed bands to specific molecular motions, offering insights into the predominant conformation and the nature of the C-F and C-C bonds within the molecule.

Table 1: Predicted Dominant Vibrational Frequencies for the Most Stable Conformer of this compound

| Frequency (cm⁻¹) | Vibrational Mode | Spectroscopy Type |

|---|---|---|

| 2950-3000 | C-H Stretching | IR, Raman |

| 1200-1350 | C-F Stretching | IR |

| 1100-1200 | C-F Stretching | IR, Raman |

| 900-1050 | C-C Stretching | Raman |

| 600-800 | CF₂ Bending/Scissoring | IR |

| 400-600 | Ring Deformation | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Molecular Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound. Both ¹H and ¹⁹F NMR are crucial in this regard, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to be complex due to the limited number of protons and their coupling to multiple neighboring fluorine atoms. The chemical shifts of the protons are influenced by the electronegativity of the adjacent fluorine atoms.

The ¹⁹F NMR spectrum offers a more detailed picture of the fluorine environments. Due to the seven fluorine atoms being in chemically distinct positions, multiple resonances are anticipated. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of the geminal and single fluorine atoms. Furthermore, the through-bond J-coupling between different fluorine nuclei (²JFF, ³JFF, etc.) and between fluorine and hydrogen nuclei (²JHF, ³JHF) provides invaluable information for confirming the connectivity and stereochemistry of the molecule. The magnitude of these coupling constants can also provide insights into the dihedral angles and, consequently, the preferred conformation of the cyclopentane ring.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations, can further aid in the complete assignment of the NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could potentially be used to probe through-space interactions and provide further evidence for the conformational preferences of the molecule.

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges and Coupling Constants for this compound

| Fluorine Position | Predicted Chemical Shift Range (ppm) | Key Coupling Interactions | Predicted Coupling Constant Range (Hz) |

|---|---|---|---|

| CF₂ at C1 | -110 to -120 | ²JFF, ³JHF | 150-250 (geminal), 5-20 (vicinal) |

| CF₂ at C2 | -120 to -130 | ²JFF, ³JFF, ³JHF | 150-250 (geminal), 5-20 (vicinal) |

| CF₂ at C3 | -125 to -135 | ²JFF, ³JFF | 150-250 (geminal), 5-20 (vicinal) |

| CF at C4 | -170 to -180 | ³JFF, ²JHF | 5-20 (vicinal) |

Mass Spectrometry for Molecular Identification and Analysis of Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for studying its fragmentation behavior upon ionization. Using a technique like electron ionization (EI), a molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₅H₃F₇).

The fragmentation of the molecular ion provides a characteristic pattern that can be used for identification and structural confirmation. Common fragmentation pathways for fluorinated compounds involve the loss of fluorine atoms (F•) or small fluorocarbon fragments such as CF₂ or CF₃. The cleavage of the cyclopentane ring can also lead to a variety of fragment ions. The relative abundance of these fragment ions is indicative of their stability. For instance, the formation of stable carbocations through fragmentation will result in more intense peaks in the mass spectrum.

A plausible fragmentation pattern would involve the initial loss of a fluorine atom, followed by the elimination of HF or CF₂ moieties. The analysis of these fragmentation pathways, often aided by high-resolution mass spectrometry for accurate mass determination of the fragments, allows for a detailed understanding of the molecule's stability and bond strengths under ionization conditions.

Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Plausible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 196 | [C₅H₃F₇]⁺• (Molecular Ion) | - |

| 177 | [C₅H₃F₆]⁺ | F• |

| 146 | [C₄H₃F₅]⁺ | CF₂ |

| 127 | [C₄H₃F₄]⁺ | CF₂ + F• |

| 100 | [C₂H₃F₃]⁺ | C₃F₄ |

| 69 | [CF₃]⁺ | C₄H₃F₄ |

Utilization of Advanced Optical Spectroscopic Techniques (e.g., Ultrafast, Multidimensional) for Dynamic Behavior Investigation

While steady-state spectroscopic methods provide a static picture of the molecular structure, advanced optical spectroscopic techniques, such as ultrafast transient absorption and multidimensional spectroscopy, can offer insights into the dynamic behavior of this compound. These techniques are capable of probing molecular motions and energy relaxation pathways on femtosecond to picosecond timescales.

For instance, ultrafast infrared spectroscopy could be employed to monitor the vibrational dynamics of the molecule following excitation. This can provide information on intramolecular vibrational energy redistribution (IVR) and the coupling between different vibrational modes. Such studies are particularly relevant for understanding how energy flows through the fluorinated cyclopentane ring.

While the application of these advanced techniques to a relatively simple molecule like this compound may not be widespread, they represent a frontier in understanding the intricate details of molecular dynamics in fluorinated systems. The insights gained from such studies could be valuable for applications where the photophysical or energy transfer properties of the molecule are important.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

A cornerstone of modern spectroscopic analysis is the correlation of experimentally obtained data with theoretical predictions. For this compound, where experimental data may be sparse, this approach is particularly valuable.

As discussed in the preceding sections, quantum chemical calculations, primarily using DFT, can predict a range of spectroscopic properties, including vibrational frequencies and intensities (for IR and Raman), NMR chemical shifts and coupling constants, and even the energies of different conformers.

The process involves optimizing the geometry of the molecule to find its most stable conformation(s). Subsequently, the spectroscopic properties are calculated for these optimized structures. The calculated spectra are then compared with the available experimental data. A good agreement between the theoretical and experimental spectra provides strong evidence for the correctness of the structural and conformational assignments.

Discrepancies between the predicted and experimental data can also be informative, pointing to limitations in the theoretical model or suggesting the presence of environmental effects (e.g., solvent effects) that were not accounted for in the calculations. This iterative process of comparing theoretical predictions with experimental observations is a powerful strategy for achieving a detailed and accurate understanding of the spectroscopic properties and molecular structure of this compound.

Computational and Theoretical Chemistry Investigations of 1,1,2,2,3,3,4 Heptafluorocyclopentane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of 1,1,2,2,3,3,4-heptafluorocyclopentane at the molecular level.

Theoretical studies have employed sophisticated computational methods to elucidate the characteristics of this compound. The Gaussian09 suite of programs, a widely used tool in computational chemistry, has been utilized for quantum chemical calculations related to this compound. researchgate.net

Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G* basis set, has been applied to predict key molecular properties. These calculations are instrumental in determining vibrational spectra, which correspond to infrared (IR) and Raman spectroscopy, and in mapping electron density to understand the distribution of charge within the molecule. Such computational approaches are crucial for providing a theoretical foundation for experimental observations and for predicting properties that may be difficult to measure directly.

A key application of quantum chemical calculations for this compound is in the field of conformational analysis and the study of its isomers. During the synthesis of this compound, various isomers of precursors like trichloropentafluorocyclopentene and dichlorohexafluorocyclopentene can exist. researchgate.net

Computational studies using Gaussian09 have been performed to calculate the energies of these isomers. researchgate.net The purpose of these calculations is to verify the chemical equilibriums that exist during the fluorination reactions. researchgate.net By comparing the relative energies, researchers can predict the thermodynamically most stable isomers. These theoretical investigations have confirmed that isomerization equilibria during the fluorination steps of its synthesis favor the formation of the thermodynamically stable this compound structure over other potential isomers. This predictive capability is essential for optimizing reaction conditions to maximize the yield of the desired product.

Theoretical studies provide significant insight into the electronic properties of this compound, which are heavily influenced by its high degree of fluorination. The presence of seven highly electronegative fluorine atoms dramatically alters the molecule's electronic landscape compared to its hydrocarbon analog, cyclopentane (B165970).

Computational investigations have shown that fluorination significantly affects the molecule's molecular orbital properties. A key finding is that the extensive substitution with fluorine leads to an increased electron affinity. This suggests a greater tendency for the molecule to accept an electron. Furthermore, methods like DFT are used to predict electron density maps, which visualize the charge distribution across the molecule, highlighting the electron-deficient carbon backbone and the electron-rich fluorine atoms.

Reaction Mechanism Modeling and Kinetic Studies

Theoretical modeling is crucial for mapping the complex reaction pathways involved in the synthesis and reactivity of this compound.

Computational chemistry has been used to propose and analyze possible mechanisms for the synthesis and subsequent reactions of this compound. researchgate.net By modeling the reaction pathways, researchers can understand the step-by-step process of bond formation and breakage.

For instance, the synthesis of this compound from 1-chloroheptafluorocyclopentene via vapor-phase hydrogenation proceeds through a mechanism of selective hydrogenolysis of the C–Cl bond. researchgate.net In other reactions, such as nucleophilic substitution on the fluorinated ring, theoretical insights suggest a two-step mechanism. This proposed pathway involves the formation of a fluorinated carbocation intermediate, which is then subjected to nucleophilic attack. The characterization of such intermediates is a key aspect of mapping the potential energy surface of a reaction.

Detailed kinetic studies employing Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation simulations provide a framework for predicting pressure- and temperature-dependent rate constants and branching ratios for complex chemical reactions. However, based on the available literature, specific studies that apply RRKM/Master-Equation simulations to model the reaction kinetics of this compound have not been reported.

Ab Initio Molecular Dynamics (AIMD) Simulations for Investigation of Dynamic Molecular Behavior

Ab initio molecular dynamics (AIMD) simulations represent a cutting-edge computational method to study the dynamic behavior of molecules by calculating the forces on atoms from first principles (quantum mechanics) at each step of a molecular dynamics trajectory. biorxiv.orgnih.gov This approach avoids the need for pre-parameterized force fields and can accurately model complex electronic effects, such as those introduced by highly electronegative fluorine atoms.

For this compound, AIMD simulations could provide critical insights into its conformational dynamics. The cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. The substitution of seven fluorine atoms is expected to significantly influence the energy barriers between these conformations. AIMD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the transition states between them.

Furthermore, these simulations can predict vibrational spectra from the calculated atomic motions. This theoretical spectrum can be a valuable tool for interpreting experimental infrared (IR) and Raman spectroscopy data. Key vibrational modes of interest would include the C-F stretching and bending frequencies, as well as the deformations of the cyclopentane ring, which are sensitive to the molecule's conformation.

An illustrative representation of data obtainable from AIMD simulations is presented below. This hypothetical data showcases the types of dynamic properties that can be investigated for this compound.

| Dynamic Property | Predicted Value/Observation | Significance |

|---|---|---|

| Most Stable Conformer | Envelope (Cs symmetry) | Determines the ground-state geometry and influences bulk properties. |

| Conformational Energy Barrier | ~5-7 kcal/mol | Indicates the flexibility of the cyclopentane ring and the rate of interconversion between conformers. |

| Key C-F Stretch Frequency (Average) | 1100-1350 cm-1 | Provides a characteristic spectral signature for identification. |

| Ring Puckering Frequency | ~150-250 cm-1 | Relates to the low-energy vibrations of the carbon skeleton. |

Theoretical Insights into Substitution Effects on Reactivity and Molecular Stability

The introduction of seven fluorine atoms onto the cyclopentane ring has profound effects on the molecule's reactivity and stability. nih.govmdpi.com Theoretical studies, often employing Density Functional Theory (DFT), can quantify these effects by analyzing the electronic structure of the molecule. core.ac.ukmdpi.com

One of the primary effects of fluorination is the strong inductive electron withdrawal by the fluorine atoms. This effect significantly lowers the energy of the molecular orbitals. mdpi.com A lower Highest Occupied Molecular Orbital (HOMO) energy suggests increased resistance to oxidation, while a lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates a higher susceptibility to reduction compared to non-fluorinated cyclopentane. mdpi.com Computational studies on other fluorinated organic molecules have shown that fluorination can enhance chemical stability. emerginginvestigators.org

The following table summarizes hypothetical results from a DFT study on this compound, comparing its properties to cyclopentane.

| Property | Cyclopentane (Calculated) | This compound (Calculated) | Implication of Fluorine Substitution |

|---|---|---|---|

| HOMO Energy | -10.5 eV | -12.8 eV | Increased stability against oxidation. |

| LUMO Energy | +4.2 eV | +1.5 eV | Increased susceptibility to reduction. |

| Average C-F BDE | N/A | ~116 kcal/mol | High thermal stability. |

| Average C-H BDE | ~99 kcal/mol | ~102 kcal/mol | Slight strengthening of remaining C-H bonds. |

| Calculated Dipole Moment | 0 D | ~2.5 D | Increased polarity, affecting intermolecular interactions. |

Development and Validation of Computational Models for Fluorinated Cyclopentane Derivatives

The development of accurate computational models for fluorinated cyclopentane derivatives is crucial for predicting their physical and chemical properties without the need for extensive experimentation. epa.govacs.org These models are typically based on molecular mechanics force fields, which are sets of parameters and equations that describe the potential energy of a system of atoms. acs.orgnih.gov

The development process for a new force field for a molecule like this compound involves several steps:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and electrostatic potential. acs.org

Parameterization: The parameters of the force field (e.g., force constants for bonds and angles, torsional barriers, and partial atomic charges) are fitted to reproduce the quantum mechanical data. biorxiv.orgnih.gov Special attention must be paid to the parameters involving fluorine, as its high electronegativity and small size can lead to unique conformational effects.

Validation: The newly developed force field is then validated by performing molecular dynamics or Monte Carlo simulations to predict bulk properties, such as density, heat of vaporization, and diffusion coefficients. acs.orgnih.gov These predicted properties are then compared with available experimental data. If experimental data is scarce, the validation may rely on comparison with higher-level theoretical calculations.

The table below outlines a typical validation workflow for a new computational model for fluorinated cyclopentanes.

| Validation Step | Computational Prediction | Reference Data for Comparison | Criteria for Success |

|---|---|---|---|

| Conformational Energies | Relative energies of envelope and twist conformers. | High-level quantum mechanics (e.g., CCSD(T)). | Energy differences within 0.5 kcal/mol of the reference. |

| Liquid Density | Molecular dynamics simulation of the liquid state. | Experimental density measurements (if available). | Predicted density within 2-3% of the experimental value. |

| Heat of Vaporization | Calculated from simulations of liquid and gas phases. | Experimental calorimetric data. | Predicted value within 5% of the experimental value. |

| Vibrational Frequencies | Normal mode analysis using the force field. | Experimental IR/Raman spectra or DFT calculations. | Good agreement in the positions and intensities of major peaks. |

Environmental Fate and Atmospheric Chemical Pathways of 1,1,2,2,3,3,4 Heptafluorocyclopentane

Atmospheric Degradation Mechanisms Initiated by Oxidative Species (e.g., OH Radicals)

The principal removal mechanism for saturated HFCs like 1,1,2,2,3,3,4-heptafluorocyclopentane from the troposphere is through gas-phase reactions with hydroxyl (OH) radicals. noaa.gov These highly reactive, naturally occurring radicals are often referred to as the "detergent" of the atmosphere, as they initiate the breakdown of numerous chemical compounds. nist.gov

The degradation process begins with the abstraction of a hydrogen atom from the C-H bonds in the heptafluorocyclopentane molecule by an OH radical. noaa.gov This initial reaction forms a water molecule (H₂O) and a haloalkyl radical (c-C₅H₂F₇).

Initiation Reaction: cyclo-C₅H₃F₇ + OH → cyclo-C₅H₂F₇• + H₂O

Following its formation, the resulting fluoroalkyl radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (cyclo-C₅H₂F₇O₂•). The fate of this peroxy radical involves subsequent reactions, typically with nitric oxide (NO) or other peroxy radicals, leading to the formation of an alkoxy radical (cyclo-C₅H₂F₇O•), which then undergoes further decomposition.

Detailed experimental and theoretical kinetic studies specifically for the reaction of OH radicals with this compound are not extensively available in peer-reviewed literature. Such studies are crucial for precisely determining the reaction rate constant, which is a key parameter for calculating the atmospheric lifetime of the compound. noaa.govnist.gov

Kinetic studies for gas-phase reactions are typically conducted using experimental techniques like relative rate methods or absolute methods such as flash photolysis and discharge flow, often coupled with detection techniques like laser-induced fluorescence or mass spectrometry. These experiments measure the rate of disappearance of the parent compound in the presence of a known concentration of an oxidative species like the OH radical. Theoretical studies, employing quantum mechanical calculations, complement these experiments by mapping the potential energy surface of the reaction to predict reaction pathways and calculate rate constants from first principles.

While specific product studies for this compound have not been published, the degradation pathway for HFCs is generally understood. The decomposition of the alkoxy radical (cyclo-C₅H₂F₇O•) is expected to involve the breaking of the cyclopentane (B165970) ring's C-C bonds. This fragmentation would lead to the formation of smaller, oxygenated, and fluorinated compounds.

Based on the degradation mechanisms of other HFCs, the ultimate breakdown products are anticipated to include carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF). Intermediates in this process could include various fluorinated carbonyl compounds, such as carbonyl fluoride (COF₂) and fluorinated aldehydes or ketones. These intermediates are themselves subject to further degradation or removal from the atmosphere through deposition processes. For example, compounds like carbonyl fluoride can undergo hydrolysis in atmospheric water droplets. nih.gov

Assessment of Atmospheric Lifetime and Environmental Persistence

The atmospheric lifetime of a compound is a critical measure of its environmental persistence and is primarily determined by its rate of reaction with OH radicals. fluorocarbons.org Based on data from the National Oceanic and Atmospheric Administration (NOAA) Chemical Sciences Laboratory, the atmospheric lifetime of this compound is estimated to be 3.15 years. This lifetime places it in the category of moderately persistent HFCs, being significantly shorter than long-lived compounds like tetrafluoromethane (CF₄) but longer than very short-lived hydrofluoro-olefins (HFOs). fluorocarbons.org

The table below presents the atmospheric lifetime of this compound.

| Compound Name | CAS Number | Chemical Formula | Atmospheric Lifetime (Years) | Source |

|---|---|---|---|---|

| This compound | 15290-77-4 | cyclo-CF₂CF₂CF₂CHFCH₂- | 3.15 | NOAA noaa.gov |

Theoretical Modeling of Atmospheric Reactivity, Transport, and Fate

Theoretical models are essential tools for understanding the complete atmospheric journey of a chemical, from its emission to its ultimate removal. These models integrate data on chemical reaction rates, meteorological conditions (like wind patterns and temperature), and deposition processes to simulate a compound's distribution, concentration, and impact over time.

For a compound like this compound, a global atmospheric chemistry model could be used to:

Predict its global distribution: Simulating how emissions are transported from source regions to remote areas.

Refine lifetime estimates: By integrating OH radical concentration fields with the reaction rate constant across different altitudes and latitudes.

Assess environmental impacts: Calculating metrics such as the Global Warming Potential by modeling the compound's radiative efficiency and its decay over time.

While specific modeling studies dedicated to this compound are not documented in the literature, the parameters derived from experimental and theoretical kinetic studies would serve as critical inputs for such models.

Comparative Analysis of Environmental Impact with Other Halogenated Compounds (e.g., Global Warming Potential, Ozone Depletion Potential)

The environmental impact of a halogenated compound is typically assessed using two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). epa.gov

Ozone Depletion Potential (ODP): this compound is a hydrofluorocarbon (HFC), meaning it contains hydrogen, fluorine, and carbon atoms, but no chlorine or bromine. As chlorine and bromine are the primary elements responsible for catalytic ozone destruction, the ODP of all HFCs, including this compound, is zero.

Global Warming Potential (GWP): The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov According to the U.S. Code of Federal Regulations, this compound has a 100-year GWP of 231. ecfr.govcornell.edu This value is significantly lower than that of many legacy HFCs, such as HFC-134a (GWP₁₀₀ ≈ 1430), but higher than the ultra-low GWP values of HFOs, which are typically less than 1. chemimpex.comghgprotocol.org The GWP of 231 reflects its moderate atmospheric lifetime and its ability to absorb infrared radiation.

The table below compares the ODP and GWP of this compound with other selected halogenated compounds.

| Compound | Type | Atmospheric Lifetime (Years) | ODP | GWP (100-year) |

|---|---|---|---|---|

| This compound | HFC | 3.15 noaa.gov | 0 | 231 ecfr.govcornell.edu |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | HFC | 13.4 fluorocarbons.org | 0 | 1430 ghgprotocol.org |

| CFC-11 (Trichlorofluoromethane) | CFC | 45 | 1 | 4750 ghgprotocol.org |

| HFO-1234yf (2,3,3,3-Tetrafluoropropene) | HFO | ~0.03 (Days) | 0 | <1 chemimpex.com |

| Carbon Dioxide (CO₂) | - | Variable (hundreds of years) uchicago.edu | 0 | 1 epa.gov |

Role of this compound in Tropospheric and Stratospheric Chemistry

The role of this compound in atmospheric chemistry is primarily confined to the troposphere. Its atmospheric lifetime of 3.15 years means that the vast majority of its molecules will be destroyed by OH radicals in the troposphere before they can be transported into the stratosphere. noaa.govghgprotocol.org

In the troposphere , its main role is participating in photochemical reactions initiated by OH radicals, as described in section 5.1. This degradation process can contribute to the complex web of tropospheric chemistry, but as an HFC, it is not expected to contribute significantly to the formation of photochemical smog. Its presence in the troposphere also contributes to the greenhouse effect due to its absorption of infrared radiation.

In the stratosphere , the role of this compound is negligible. Because it lacks chlorine and bromine, it does not participate in the catalytic cycles that destroy stratospheric ozone. Furthermore, its relatively short atmospheric lifetime significantly limits the fraction of its emissions that can reach the stratosphere. Therefore, it is not considered a threat to the stratospheric ozone layer.

Research on Advanced Applications and Functional Material Development Incorporating 1,1,2,2,3,3,4 Heptafluorocyclopentane

Development of Novel Green Solvent Systems and Sustainable Chemical Processes

As a cyclic hydrofluorocarbon (c-HFC), 1,1,2,2,3,3,4-heptafluorocyclopentane has emerged as a new-generation green solvent. mdpi.comresearchgate.net Its environmental profile is a significant factor in its adoption; it possesses zero ozone depletion potential (ODP) and a low global warming potential (GWP) over 100 years of 231. mdpi.com The U.S. Environmental Protection Agency (EPA) has identified it as a fourth-generation cleaning agent, suitable for replacing substances with higher environmental impacts, such as HCFC-141b. mdpi.com

This compound is utilized as a solvent and reagent in organic synthesis, valued for its stability and reactivity. Its effectiveness is particularly noted in substitution reactions where its fluorine atoms can be replaced by other functional groups like amines, alcohols, and thiols. The compound's unique properties, including excellent solubility, detergency, and low surface tension, make it an effective solvent in various chemical reactions and processes, enhancing reaction yields. mdpi.comchemimpex.com

In specialty chemical production, it serves as a cleaning and degreasing agent, particularly in the manufacturing of metal products and electrical components. nih.gov General properties of fluorinated solvents that contribute to their performance include being non-flammable, having no flash point, and chemical stability, which allows for their use with a wide range of materials, including most plastics, elastomers, and metals. chemimpex.comagcchem.com

Table 1: Properties of this compound as a Green Solvent

| Property | Description | Source |

|---|---|---|

| Environmental Profile | Zero Ozone Depletion Potential (ODP=0), Low 100-year Global Warming Potential (GWP=231). | mdpi.com |

| Classification | Fourth-generation cleaning agent endorsed by the U.S. EPA. | mdpi.com |

| Solubility & Detergency | Exhibits excellent solubility and cleaning capabilities. | mdpi.com |

| Reactivity in Synthesis | Effective in nucleophilic substitution reactions; enhances reaction yields. | chemimpex.com |

| Safety | Non-combustible, non-flammable, and exhibits low toxicity. | mdpi.comchemimpex.com |

| Stability | High thermal and chemical stability, allowing for recycling. | chemimpex.comagcchem.com |

The high cost associated with this compound (also referred to as F7A) necessitates efficient recycling methods from used compound cleaning agents. mdpi.com A significant challenge is its separation from mixtures, such as those with tert-amyl alcohol (TAA). mdpi.com

Research has demonstrated a successful reactive distillation process to recover F7A with high purity and yield from such mixtures. mdpi.com In this process, a catalyst is used to facilitate a dehydration reaction of the mixed alcohol, allowing for the separation of the desired F7A. mdpi.com A study utilizing zinc chloride as the catalyst for the dehydration of TAA established a viable method for F7A recovery. mdpi.com The optimized dual-column reactive distillation process was shown to be an efficient and green method to recycle F7A from spent azeotropes, which is beneficial for reducing the cost of the commercial cleaning agent. mdpi.com Under the optimized conditions, this method achieved a recovery rate of 73.1% and a purity of 99.4% for F7A. mdpi.com The stability of fluorinated solvents, in general, makes them suitable for regeneration and purification through distillation. agcchem.comfinishingandcoating.com

Table 2: Optimized Reactive Distillation Parameters for F7A Recovery

| Parameter | Column 1 | Column 2 | Source |

|---|---|---|---|

| Number of Stages | 26 | 26 | mdpi.com |

| Feed Stage | 26 | 22 | mdpi.com |

| Reflux Ratio | 4 | 2.5 | mdpi.com |

| Reboiler Heat Duty | 0.075 kW | 0.12 kW | mdpi.com |

| Overall Result | Purity of F7A: 99.4%, Recovery Rate: 73.1% | mdpi.com |

Exploration in Drug Delivery Systems and Fluorinated Biomolecules Research

The unique properties imparted by fluorine atoms make fluorinated compounds subjects of significant interest in biomedical and pharmaceutical research.

In biological research, this compound serves as a model compound for the study of fluorinated biomolecules. Its interactions with biological systems are investigated to gain a crucial understanding of how fluorinated compounds, in general, behave within cellular environments. Research projects have utilized this compound specifically to study these behaviors, which has revealed potential pathways for developing drug delivery systems.

The stability and reactivity of this compound are key characteristics that make it a candidate for drug delivery systems and a model for pharmaceutical research. The high chemical stability is attributed to the presence of numerous strong carbon-fluorine bonds. cymitquimica.com Theoretical studies have suggested that the high degree of fluorination in the molecule significantly impacts its molecular orbital properties. This can lead to an increased electron affinity and reactivity within biological systems, a property that can be leveraged in the design of targeted therapies. Its demonstrated stability ensures that it can act as a reliable carrier or component in such systems.

Advanced Materials Science: Synthesis of Fluorinated Polymers and Specialty Coatings

The introduction of fluorine into polymers can confer a range of desirable properties, including decreased surface energy, enhanced thermal stability, and excellent chemical resistance. rsc.orgcore.ac.uk this compound is employed in the production of such advanced materials.

Researchers have utilized the compound in the development of innovative fluorinated polymers and as a component in specialty coatings. chemimpex.com Its unique properties, such as exceptional thermal stability and low surface tension, make it an ideal candidate for creating advanced materials with specific, high-performance functionalities. chemimpex.com One specific application is in the production of polymers intended for use in electrophotographic films that require high activation energy. cymitquimica.com

Research into Alternative Refrigerants and Heat Transfer Fluids with Reduced Environmental Footprint

The HVAC and refrigeration industries are under continuous pressure to identify and adopt refrigerants and heat transfer fluids (HTFs) with minimal environmental impact. This shift is driven by global regulations aimed at phasing out substances with high Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Research has progressed from chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to hydrofluorocarbons (HFCs), and more recently, to hydrofluoroolefins (HFOs) and other novel compounds.

The broader research landscape for environmentally friendly HTFs includes a diverse range of materials. climalife.co.uk Bio-based fluids, such as those derived from plant oils and other renewable resources, are gaining traction. climalife.co.uk These fluids, like 1,3-propanediol (B51772) produced from corn, offer the dual benefits of being biodegradable and having a lower carbon footprint in their production. climalife.co.ukcorecheminc.comcorecheminc.com Another area of innovation is the development of nanofluids, which are suspensions of nanoparticles in a base fluid (like water) to enhance thermal conductivity and improve heat transfer efficiency without relying on environmentally harmful refrigerants.

For this compound to be a competitive alternative, its performance characteristics must be benchmarked against these emerging technologies. Key research parameters include thermodynamic efficiency, thermal stability, and compatibility with existing system components.

Table 1: Comparison of General Properties for Different Classes of Heat Transfer Fluids

| Fluid Class | Primary Advantage | Key Environmental Consideration | Example(s) |

| Hydrofluorocarbons (HFCs) | Zero ODP, established performance data | Varying Global Warming Potential (GWP) | R-134a, this compound |

| Bio-based HTFs | Biodegradable, renewable source, low carbon footprint climalife.co.ukcorecheminc.com | Land/resource use for feedstock production | Bio-based propylene (B89431) glycol, vegetable oils corecheminc.com |

| Nanofluids | Enhanced thermal conductivity, potential for high efficiency | Long-term stability and potential ecological impact of nanoparticles | Nanoparticle suspensions in water or glycol |

This table provides a general comparison; specific properties vary greatly between individual fluids within each class.

Specialized Cleaning Formulations for High-End Electronic and Precision Applications Research

The manufacturing of high-end electronics, medical devices, and aerospace components requires meticulous cleaning to remove contaminants like oils, greases, fluxes, and particulates without damaging sensitive materials. epa.govyujichemtech.com For decades, the industry relied on potent solvents like CFCs and HCFCs, which have since been phased out due to their environmental impact. epa.govyujichemtech.com

This has spurred research into alternative solvents that offer high performance with a more favorable environmental profile. This compound has emerged as a significant candidate in this field. chemimpex.com Its utility in precision cleaning is attributed to a combination of desirable physical properties. chemimpex.commaintenanceproducts.in These include:

Low Surface Tension: Allows the fluid to penetrate complex geometries and tight tolerances found in microelectronics and precision parts. chemimpex.comyujichemtech.com

High Density: Helps in dislodging and carrying away particulate contamination. maintenanceproducts.in

Chemical and Thermal Stability: Ensures the solvent does not break down under operational stress or react with the substrates being cleaned. chemimpex.commaintenanceproducts.in

Non-flammability: A critical safety attribute for industrial cleaning processes. chemimpex.com

Research indicates that fluorinated solvents like this compound are effective replacements for older ozone-depleting substances in applications such as vapor degreasing and cold cleaning. epa.govopteon.com According to the U.S. Environmental Protection Agency (EPA), the solvent cleaning industry has transitioned from Class I ODS (like CFC-113) to interim solutions like HCFCs, and subsequently to newer alternatives including HFCs and hydrofluoroethers (HFEs). epa.gov The use of this compound is noted in the cleaning of electronic and precision components. epa.gov It is utilized in sectors such as fabricated metal product manufacturing and electrical equipment and component manufacturing. nih.gov

The development of next-generation cleaning agents continues, with a focus on hydrofluoroolefins (HFOs), which offer very low GWP. opteon.com Formulations based on HFOs are being positioned as alternatives to HFCs and HFEs for demanding applications in the aerospace and electronics industries. opteon.com The ongoing research aims to balance solvency power, material compatibility, and environmental impact.

Table 2: Key Physical Properties for Precision Cleaning Solvents

| Property | Importance in Precision Cleaning | Typical Value Range for Fluorinated Solvents |

| Surface Tension | Penetration into tight spaces, wetting of surfaces. | Low (e.g., 10-20 dynes/cm) |

| Viscosity | Ability to flow and remove contaminants. | Low (e.g., < 1 cP) |

| Density | Dislodging and suspending particulate matter. | High (e.g., > 1.2 g/cm³) |

| Boiling Point | Determines use in vapor degreasing and evaporation rate. | Varies widely based on application (e.g., 40-100°C) |

| Kauri-Butanol (Kb) Value | Indicates solvency power (higher is stronger). | Varies; selected based on contaminant to be removed. |

This table presents typical characteristics; specific values for this compound and other solvents should be consulted from technical data sheets.

Future Research Directions and Emerging Challenges in 1,1,2,2,3,3,4 Heptafluorocyclopentane Science

Refinement of Experimental Methodologies for Synthesis and Characterization

The primary synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane has been achieved through methods such as the gas-phase catalytic hydrogenation of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene using a palladium-supported catalyst. Another established route involves a two-step process: liquid-phase fluorination of hexachlorocyclopentadiene (B6142220) followed by a vapor-phase hydrogenation reaction. researchgate.net

Future research is directed at optimizing these processes. A key challenge is the development of more efficient and stable catalysts that can improve yield and selectivity while minimizing energy consumption. Investigating alternative supports for palladium-based catalysts or exploring entirely new catalytic systems could lead to more sustainable production methods. Furthermore, resolving conflicting data on reaction yields for similar fluorinated cyclopentane (B165970) derivatives presents a significant challenge. This can be addressed by employing factorial design experiments to isolate variables like solvent polarity or moisture levels, which can quench reactive intermediates. Advanced characterization techniques are also needed to better understand reaction mechanisms and identify transient intermediates, leading to more precise control over the synthesis process.

| Property | Value |

| Molecular Formula | C₅H₃F₇ |

| Molecular Weight | 196.07 g/mol researchgate.netscbt.comcymitquimica.comnih.gov |

| CAS Number | 15290-77-4 scbt.com |

| Boiling Point | 83°C |

| Appearance | Colorless liquid |

Advancements in Theoretical Chemistry for Enhanced Predictive Capabilities in Complex Systems

Theoretical chemistry has played a crucial role in understanding the properties of this compound. Quantum chemical calculations, such as those performed using Gaussian09, have been used to determine the energies of isomers and verify chemical equilibriums in its synthesis reactions. researchgate.net

The next frontier in theoretical chemistry involves leveraging more advanced computational methods for enhanced predictive power. Future work will likely focus on:

Transition-State Modeling: Using quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways and identify steric or electronic barriers, which can guide the design of new catalysts and synthetic routes.

Molecular Dynamics (MD) Simulations: These simulations can be used to study the compound's interaction with other molecules, such as its diffusion and behavior within polymer matrices for materials science applications.

Anharmonic Frequency Calculations: Employing density functional theory (DFT) to accurately predict spectroscopic data (e.g., FTIR), aiding in the identification of the compound and its degradation products in complex mixtures. nih.gov

These advanced theoretical tools will be instrumental in predicting the behavior of this compound in complex systems, reducing the need for extensive and costly experimental trials.

Comprehensive Studies on Long-Term Environmental Fate and Global Atmospheric Modeling

As a member of the per- and polyfluoroalkyl substances (PFAS) family, the environmental behavior of this compound is of significant interest. nih.gov Initial studies indicate that it degrades in the atmosphere primarily through reactions with hydroxyl radicals, with a calculated atmospheric lifetime of approximately 2.8 days. This relatively short lifetime helps to reduce its cumulative radiative impact.

However, comprehensive long-term studies are needed. A major challenge is to understand its complete environmental lifecycle. Future research should focus on:

Partitioning Mechanisms: Investigating how the compound partitions between different environmental compartments such as soil, water, and sediment, which is influenced by factors like organic carbon content and the electrostatic charge of soil materials. itrcweb.org

Degradation Products: Identifying all potential transformation products resulting from atmospheric and terrestrial degradation to fully assess their environmental and toxicological impact.

Given that it is classified as harmful to aquatic life with long-lasting effects, such comprehensive studies are critical for developing a complete environmental risk profile and ensuring its responsible use. nih.govcymitquimica.com

Discovery of Novel Derivatizations and Functionalizations for Targeted Advanced Applications

This compound serves as a valuable reagent in organic synthesis due to its stability and reactivity. It is particularly effective in substitution reactions where its fluorine atoms can be replaced by other functional groups using nucleophiles like amines, alcohols, and thiols. This reactivity opens the door to creating a wide array of new molecules.

The discovery of novel derivatizations represents a significant area for future research. The challenge lies in controlling the selectivity of these substitution reactions to modify specific positions on the cyclopentane ring. Future research efforts could explore:

Selective Functionalization: Developing new catalytic methods that allow for the precise replacement of a single fluorine atom or a specific set of fluorine atoms, enabling the synthesis of highly tailored molecules.

New Building Blocks: Using the functionalized heptafluorocyclopentane derivatives as building blocks for creating more complex molecules, such as pharmaceuticals or agrochemicals.

Advanced Polymers: Incorporating these novel derivatives into polymers to create advanced materials with unique properties like enhanced thermal stability, chemical resistance, or specific surface characteristics. chemimpex.com

Interdisciplinary Research Integrating Materials Science, Biology, and Environmental Engineering for Holistic Understanding

A holistic understanding of this compound requires an interdisciplinary approach that combines insights from materials science, biology, and environmental engineering.

Materials Science: The compound is already used in the production of specialty materials like fluorinated polymers and coatings. chemimpex.com Future interdisciplinary research could focus on designing and synthesizing new polymers incorporating the heptafluorocyclopentane moiety to develop advanced materials with tailored functionalities for sectors like electronics and aerospace. chemimpex.com

Biology: In biological research, the compound has been used as a model to study the behavior of fluorinated biomolecules in cellular environments. Further studies could explore its interactions with biological membranes and its potential as a scaffold for drug delivery systems, leveraging its stability and reactivity.

Environmental Engineering: Integrating chemical and biological knowledge is essential for addressing the environmental challenges posed by this compound. itrcweb.org This includes developing advanced remediation technologies for PFAS-contaminated sites and designing next-generation fluorinated compounds with minimal environmental persistence and toxicity.

By fostering collaboration across these disciplines, the scientific community can accelerate innovation while ensuring the safe and sustainable use of this compound and related compounds.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1,2,2,3,3,4-heptafluorocyclopentane with high purity?